molecular formula C18H20N2O3S B2715332 1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 923221-34-5

1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B2715332
CAS No.: 923221-34-5
M. Wt: 344.43
InChI Key: HSDZLAYZLVEBRG-UHFFFAOYSA-N
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Description

1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

This compound falls within the category of pyrazoline derivatives, known for their diverse applications in scientific research, particularly in the synthesis of heterocyclic compounds. The synthesis and characterization of pyrazoline derivatives have been explored extensively due to their potential in creating pharmacologically active agents and materials with unique properties. For instance, the synthesis of hydroxy pyrazolines through the Claisen–Schmidt condensation demonstrates the versatility of these compounds in organic synthesis (Parveen, Iqbal, & Azam, 2008). Additionally, the preparation and structural analysis of these compounds provide insight into their potential applications in medicinal chemistry and materials science (Wang, Kang, Zheng, & Wei, 2013).

Anticancer Activity

The anticancer activity of pyrazoline derivatives is a significant area of research, highlighting their potential in therapeutic applications. Studies on dehydrozingerone-based pyrazoles, for example, have shown promising anticancer properties against several cancer cell lines, indicating the potential of these compounds in developing new anticancer agents (Ratković et al., 2016).

Antimicrobial and Antibacterial Properties

The synthesis of novel Schiff bases using pyrazole derivatives and their subsequent evaluation for antimicrobial activity demonstrate the potential of these compounds in addressing antibiotic resistance. Some derivatives have shown excellent activity against various microbial strains, suggesting their use as templates for developing new antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Biological Potential

The exploration of the biological potential of pyrazoline derivatives through molecular docking studies further illustrates their versatility. For instance, studies on the interaction of these compounds with biological targets like 14-α-demethylase lanosterol have provided insights into their possible therapeutic applications, including antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Properties

IUPAC Name

1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-6-17(21)20-14(11-13(19-20)16-9-5-10-24-16)12-7-4-8-15(23-2)18(12)22/h4-5,7-10,14,22H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZLAYZLVEBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.